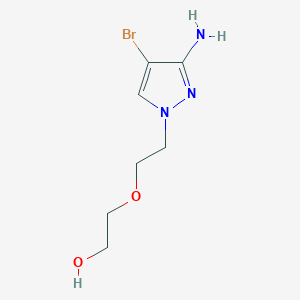
5-(2,4-Dioxohexahydropyrimidin-1-yl)-2-methylsulfanyl-benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(methylsulfanyl)benzoic acid: is a complex organic compound that features a benzoic acid core substituted with a diazinane ring and a methylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(methylsulfanyl)benzoic acid typically involves multi-step organic reactions. A possible synthetic route could start with the functionalization of benzoic acid, followed by the introduction of the diazinane ring and the methylsulfanyl group. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized for each step to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis would be scaled up using batch or continuous flow reactors. Process optimization would focus on cost-effectiveness, safety, and environmental impact. Key considerations would include the availability of starting materials, reaction efficiency, and waste management.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the diazinane ring or the benzoic acid moiety, potentially yielding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzoic acid ring or the diazinane ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group could yield sulfoxides or sulfones, while reduction of the diazinane ring could produce amines.
科学的研究の応用
Chemistry: : The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules. Biology Medicine : Investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities. Industry : Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(methylsulfanyl)benzoic acid would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
5-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid: Lacks the methylsulfanyl group, potentially altering its chemical reactivity and biological activity.
2-(methylsulfanyl)benzoic acid: Lacks the diazinane ring, which could affect its overall stability and interaction with biological targets.
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(methylsulfanyl)phenylacetic acid: Similar structure but with an acetic acid moiety instead of benzoic acid, which might influence its solubility and pharmacokinetics.
Uniqueness
The unique combination of the diazinane ring and the methylsulfanyl group on the benzoic acid core distinguishes 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(methylsulfanyl)benzoic acid from other compounds. This structural uniqueness could confer specific chemical reactivity and biological activity, making it a valuable compound for research and development.
特性
分子式 |
C12H12N2O4S |
|---|---|
分子量 |
280.30 g/mol |
IUPAC名 |
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C12H12N2O4S/c1-19-9-3-2-7(6-8(9)11(16)17)14-5-4-10(15)13-12(14)18/h2-3,6H,4-5H2,1H3,(H,16,17)(H,13,15,18) |
InChIキー |
AUMMXYHYAYRJMG-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=C(C=C1)N2CCC(=O)NC2=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![tert-butyl 4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B13490867.png)
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-fluoropropanoic acid](/img/structure/B13490880.png)






